molecular formula C18H36S B12053726 Oleyl mercaptan

Oleyl mercaptan

Cat. No.: B12053726
M. Wt: 284.5 g/mol
InChI Key: LJLJPBMSWIYGOA-KTKRTIGZSA-N
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Description

Oleyl mercaptan (C₁₈H₃₅SH) is a long-chain organosulfur compound characterized by an unsaturated 18-carbon alkyl group (cis-9-octadecenyl) bonded to a sulfhydryl (-SH) group. It is primarily utilized in polymer chemistry as a chain transfer agent to regulate molecular weight and modify material properties such as elasticity and thermal stability. Its unsaturated structure imparts unique reactivity, distinguishing it from saturated or shorter-chain mercaptans.

Properties

Molecular Formula

C18H36S

Molecular Weight

284.5 g/mol

IUPAC Name

(Z)-octadec-9-ene-1-thiol

InChI

InChI=1S/C18H36S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9-

InChI Key

LJLJPBMSWIYGOA-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCS

Canonical SMILES

CCCCCCCCC=CCCCCCCCCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Oleyl mercaptan can be synthesized through the reaction of oleyl chloride with hydrogen sulfide in the presence of a base. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the thiol group. Another method involves the reaction of oleyl alcohol with thiourea, followed by hydrolysis to yield this compound.

Industrial Production Methods

In industrial settings, this compound is produced through the thiolation of oleyl alcohol. This process involves the reaction of oleyl alcohol with hydrogen sulfide gas in the presence of a catalyst, such as zinc oxide. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oleyl mercaptan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form disulfides, such as oleyl disulfide.

    Reduction: It can be reduced to form oleyl sulfide.

    Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions, where it replaces other functional groups in organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions involving this compound.

Major Products Formed

    Oxidation: Oleyl disulfide

    Reduction: Oleyl sulfide

    Substitution: Various substituted oleyl derivatives

Scientific Research Applications

Oleyl mercaptan has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.

    Biology: this compound is used in the study of biological membranes and as a model compound for studying thiol-based biochemistry.

    Industry: this compound is used as a lubricant additive, corrosion inhibitor, and in the production of polymers and resins.

Mechanism of Action

The mechanism of action of oleyl mercaptan involves its ability to form strong bonds with metal ions and other electrophilic species. The sulfur atom in the thiol group can donate electrons to form stable complexes with metal ions, which is useful in applications such as corrosion inhibition. Additionally, the oleyl group provides hydrophobic properties, making this compound effective in modifying the surface properties of materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Mercaptans vary significantly in chain length, branching, and saturation, influencing their chemical behavior. Below is a comparative analysis of Oleyl mercaptan with key analogs:

Compound Structure Key Features
This compound C₁₈H₃₅SH (unsaturated C18 chain) High molecular weight; cis double bond enhances reactivity in addition reactions.
Allyl mercaptan CH₂=CHCH₂SH Short unsaturated chain; potent HDAC inhibitor with chemoprotective properties .
Methyl mercaptan CH₃SH Simplest mercaptan; volatile, used in gas odorization (rotten egg smell) .
Tertiary dodecyl mercaptan C₁₂H₂₅SH (branched) Branched C12 chain; effective chain transfer agent in styrene polymerization .
Benzyl mercaptan C₆H₅CH₂SH Aromatic component; studied for adsorption on metal surfaces .

Physical and Chemical Properties

Longer chains and unsaturation reduce volatility and increase hydrophobicity. For example:

  • Methyl mercaptan : Boiling point = 6°C; highly volatile .
  • N-Octyl mercaptan (C₈H₁₇SH): Liquid at room temperature; flash point = 69–71°C .
  • This compound (inferred): Higher molecular weight (~286 g/mol) suggests a higher boiling point (>250°C) and flash point compared to shorter analogs.

Research Findings and Data Tables

Table 1: Comparative Reactivity in Polymerization

Mercaptan Optimal Concentration (ppm) MFI Reduction (%) Mw Control Efficiency
Methyl mercaptan 25.65 ~30% High
Ethyl mercaptan 37.17 ~25% Moderate
This compound (inferred) 50–100 (estimated) ~15–20% Balanced

Biological Activity

Oleyl mercaptan, a long-chain aliphatic thiol, is gaining attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its long hydrocarbon chain (C18) and a thiol (-SH) functional group. The presence of the thiol group allows it to participate in various biochemical reactions, including redox reactions and the formation of disulfide bonds.

Mechanisms of Biological Activity

  • Antioxidant Activity : this compound has been shown to exhibit antioxidant properties by scavenging free radicals, which can prevent oxidative stress in cells. This activity is crucial in protecting cellular components from damage.
  • Cell Signaling : The compound may influence cell signaling pathways through the modification of proteins via thiol-disulfide exchange reactions. This can affect various cellular processes, including apoptosis and cell proliferation.
  • Antimicrobial Effects : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi. This activity may be attributed to its ability to disrupt microbial cell membranes.

In Vitro Studies

  • HDAC Inhibition : Similar to other mercaptans, this compound may inhibit histone deacetylases (HDACs), which are involved in regulating gene expression. Inhibition of HDACs can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes .
  • Cell Viability Assays : Studies have demonstrated that this compound can affect the viability of cancer cell lines. For instance, it showed dose-dependent cytotoxicity against specific cancer cells, suggesting its potential as an anticancer agent.

Case Studies

  • Topical Applications : Research involving this compound in topical formulations indicates enhanced permeation of active ingredients through skin barriers. This property is particularly beneficial in dermatological treatments where drug delivery efficiency is critical .
  • Nail Treatments : this compound has been explored for its efficacy in enhancing the penetration of antifungal agents through nail tissues, which is essential for treating nail infections effectively .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals, reducing oxidative stress ,
HDAC InhibitionModulates gene expression by inhibiting HDACs
AntimicrobialInhibits growth of bacteria and fungi
Enhanced Drug DeliveryImproves permeation of active ingredients

Q & A

Basic Research Questions

Q. What are the best practices for synthesizing oleyl mercaptan with high purity, and how can experimental reproducibility be ensured?

  • Methodological Answer : Synthesis protocols should specify reagents (e.g., oleyl chloride + H₂S), catalysts (e.g., Lewis acids), and reaction conditions (temperature, solvent purity). Use gas chromatography (GC) or nuclear magnetic resonance (NMR) to verify purity (>98%) and quantify byproducts (e.g., disulfides). Document deviations from literature methods, as even minor impurities can alter physicochemical properties . Reproducibility requires transparency in raw data (e.g., NMR spectra, GC retention times) and calibration standards .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies under controlled environments (e.g., UV exposure, oxygen levels). Monitor thiol oxidation to disulfides via Raman spectroscopy or iodometric titration. Report degradation kinetics (Arrhenius plots) and storage recommendations (e.g., inert gas, antioxidants like BHT). Compare results with structurally similar mercaptans (e.g., dodecyl mercaptan) to identify trends .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological systems)?

  • Methodological Answer : Derivatize thiol groups with Ellman’s reagent (DTNB) for UV-Vis detection (412 nm) or use HPLC with fluorescence detection (post-column derivatization). Validate methods via spike-and-recovery experiments in representative matrices. For trace analysis, consider gas chromatography–mass spectrometry (GC-MS) with selective ion monitoring (SIM) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported solubility data for this compound in nonpolar solvents?

  • Methodological Answer : Discrepancies often arise from undocumented experimental variables (e.g., solvent batch purity, temperature control). Replicate studies using standardized solvents (e.g., HPLC-grade hexane) and controlled thermostatic baths. Publish raw solubility curves and statistical uncertainty (e.g., ±5% confidence intervals). Compare with predictive models (e.g., UNIFAC) to identify systematic errors .

Q. What experimental design principles minimize bias when studying this compound’s role in surface modification (e.g., nanoparticle functionalization)?

  • Methodological Answer : Use a factorial design to test variables: thiol concentration, reaction time, and solvent polarity. Include negative controls (e.g., unmodified nanoparticles) and characterize surfaces via X-ray photoelectron spectroscopy (XPS) or contact angle measurements. Address confounding factors (e.g., residual solvents) by reporting washing protocols and solvent evaporation rates .

Q. How can computational models (e.g., DFT, MD simulations) complement experimental data on this compound’s interfacial behavior?

  • Methodological Answer : Validate force fields using experimental parameters (e.g., density, viscosity). Simulate self-assembly on gold surfaces and compare with atomic force microscopy (AFM) data. Disclose simulation software (e.g., GROMACS, LAMMPS), convergence criteria, and statistical sampling methods. Highlight discrepancies (e.g., predicted vs. observed monolayer thickness) to refine models .

Q. What strategies improve the reliability of toxicity studies involving this compound in biological systems?

  • Methodological Answer : Use in vitro models (e.g., Caco-2 cells) to assess membrane permeability and cytotoxicity (MTT assays). For in vivo studies, report animal strain, dosing regimen, and metabolite profiling (e.g., glutathione conjugates). Address batch-to-batch variability in this compound purity via third-party certification .

Data Reporting and Validation

Q. How should researchers address the lack of peer-reviewed thermochemical data (e.g., ΔHf, heat capacity) for this compound?

  • Methodological Answer : Perform bomb calorimetry or differential scanning calorimetry (DSC) with traceable reference standards. Publish raw datasets (e.g., temperature vs. heat flow curves) and uncertainty analyses. Cross-validate with group contribution methods (e.g., Benson’s increments) to identify outliers .

Q. What metadata standards are critical for sharing this compound research data in public repositories?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include experimental protocols (e.g., ISO/IEC 17025), instrument calibration records, and raw spectral files (e.g., .jdx for NMR). Use repositories like Zenodo or ChemRxiv with DOI assignment and CC-BY licensing .

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